H4-TCNQ Enables an Order-of-Magnitude Reduction in Thermal Conductivity in MOF Composites Compared to TCNQ and F4-TCNQ
When infiltrated into the HKUST-1 metal-organic framework (MOF), 1,4-bis(dicyanomethylene)cyclohexane (H4-TCNQ) reduces the thermal conductivity of the composite by approximately a factor of 4 relative to pristine HKUST-1. This reduction is comparable to that achieved with TCNQ and F4-TCNQ, indicating that all three guest molecules significantly decrease thermal conductivity, likely due to increased vibrational scattering and hybridization of low-frequency modes [1].
| Evidence Dimension | Thermal conductivity reduction factor in HKUST-1 MOF |
|---|---|
| Target Compound Data | Factor of 4 reduction vs. pristine HKUST-1 |
| Comparator Or Baseline | TCNQ: factor of 4 reduction; F4-TCNQ: factor of 4 reduction; pristine HKUST-1 (baseline) |
| Quantified Difference | Equivalent reduction (~75% decrease) observed for all three infiltrants |
| Conditions | Polycrystalline HKUST-1 MOF infiltrated with guest molecules; thermal conductivity measured experimentally and theoretically. |
Why This Matters
This demonstrates that H4-TCNQ is a viable alternative to TCNQ and F4-TCNQ for engineering thermal transport in MOF-based materials, offering equivalent performance in reducing thermal conductivity.
- [1] Decoster, M. E., et al. Hybridization from Guest-Host Interactions Reduces the Thermal Conductivity of Metal-Organic Frameworks. J. Am. Chem. Soc. 2022, 144, 8, 3603–3613. View Source
